molecular formula C11H10BBrFNO4 B596372 3-Bromo-5-fluorophenylboronic acid MIDA ester CAS No. 1257650-61-5

3-Bromo-5-fluorophenylboronic acid MIDA ester

Cat. No.: B596372
CAS No.: 1257650-61-5
M. Wt: 329.916
InChI Key: ABRYALMIBLCOGS-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorophenylboronic acid MIDA ester: is a boronic acid derivative that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in the synthesis of complex organic molecules. The molecular formula of this compound is C11H10BBrFNO4, and it has a molecular weight of 329.91 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-5-fluorophenylboronic acid MIDA ester typically involves the reaction of 3-Bromo-5-fluorophenylboronic acid with N-methyliminodiacetic acid (MIDA) under reflux conditions. The reaction is carried out in the presence of a dehydrating agent to remove water formed during the condensation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluorophenylboronic acid MIDA ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-5-fluorophenylboronic acid MIDA ester is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it an ideal reagent for constructing biaryl structures through Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: This compound is also used in the development of biologically active molecules. It serves as a precursor in the synthesis of potential drug candidates and bioactive compounds. Its ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of organic semiconductors and light-emitting diodes (LEDs) is particularly noteworthy .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorophenylboronic acid MIDA ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

  • 4-Bromophenylboronic acid MIDA ester
  • 2-Bromo-6-fluorophenylboronic acid MIDA ester
  • 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester
  • 3-Cyanophenylboronic acid MIDA ester
  • 3-Hydroxyphenylboronic acid MIDA ester
  • 3-Iodophenylboronic acid MIDA ester
  • 4-Fluorophenylboronic acid MIDA ester
  • 4-Cyanophenylboronic acid MIDA ester

Uniqueness: 3-Bromo-5-fluorophenylboronic acid MIDA ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where precise control over reactivity and selectivity is required .

Properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BBrFNO4/c1-15-5-10(16)18-12(19-11(17)6-15)7-2-8(13)4-9(14)3-7/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRYALMIBLCOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BBrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745964
Record name 2-(3-Bromo-5-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257650-61-5
Record name 2-(3-Bromo-5-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257650-61-5
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